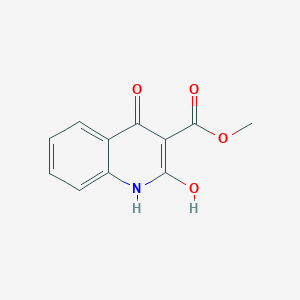
methyl 2-hydroxy-4-oxo-1H-quinoline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-hydroxy-4-oxo-1H-quinoline-3-carboxylate, also known as MQC, is a synthetic compound that belongs to the quinoline family. It has been widely used in scientific research due to its unique chemical structure and potential biological activities.
Mecanismo De Acción
The mechanism of action of methyl 2-hydroxy-4-oxo-1H-quinoline-3-carboxylate is not fully understood. However, it has been suggested that methyl 2-hydroxy-4-oxo-1H-quinoline-3-carboxylate may exert its biological activities by inhibiting the activity of enzymes involved in various cellular processes. For example, methyl 2-hydroxy-4-oxo-1H-quinoline-3-carboxylate has been shown to inhibit the activity of DNA gyrase, an enzyme involved in DNA replication, transcription, and repair. methyl 2-hydroxy-4-oxo-1H-quinoline-3-carboxylate has also been reported to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription.
Biochemical and Physiological Effects:
methyl 2-hydroxy-4-oxo-1H-quinoline-3-carboxylate has been reported to have various biochemical and physiological effects. It has been shown to inhibit the growth of microorganisms by disrupting their DNA replication and transcription processes. methyl 2-hydroxy-4-oxo-1H-quinoline-3-carboxylate has also been reported to induce apoptosis in cancer cells by activating caspase-3, a key enzyme involved in programmed cell death. In addition, methyl 2-hydroxy-4-oxo-1H-quinoline-3-carboxylate has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), by inhibiting the activity of nuclear factor-κB (NF-κB), a transcription factor involved in the regulation of immune responses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 2-hydroxy-4-oxo-1H-quinoline-3-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have diverse biological activities. However, there are also some limitations to using methyl 2-hydroxy-4-oxo-1H-quinoline-3-carboxylate in lab experiments. For example, the mechanism of action of methyl 2-hydroxy-4-oxo-1H-quinoline-3-carboxylate is not fully understood, and its potential side effects and toxicity are not well characterized. In addition, the optimal concentration and duration of treatment with methyl 2-hydroxy-4-oxo-1H-quinoline-3-carboxylate may vary depending on the experimental system and cell type.
Direcciones Futuras
There are several future directions for the study of methyl 2-hydroxy-4-oxo-1H-quinoline-3-carboxylate. First, further research is needed to elucidate the mechanism of action of methyl 2-hydroxy-4-oxo-1H-quinoline-3-carboxylate and its potential targets in various cellular processes. Second, the potential side effects and toxicity of methyl 2-hydroxy-4-oxo-1H-quinoline-3-carboxylate need to be further characterized to ensure its safety for use in humans. Third, the development of new analogs and derivatives of methyl 2-hydroxy-4-oxo-1H-quinoline-3-carboxylate may lead to the discovery of more potent and selective compounds with diverse biological activities. Finally, the potential therapeutic applications of methyl 2-hydroxy-4-oxo-1H-quinoline-3-carboxylate in the treatment of infectious diseases, cancer, and inflammatory disorders need to be further explored in preclinical and clinical studies.
Métodos De Síntesis
Methyl 2-hydroxy-4-oxo-1H-quinoline-3-carboxylate can be synthesized by reacting 2-hydroxy-4-oxo-1H-quinoline-3-carboxylic acid with methanol and sulfuric acid under reflux conditions. The reaction mixture is then neutralized with sodium carbonate, and the resulting solid is purified by recrystallization.
Aplicaciones Científicas De Investigación
Methyl 2-hydroxy-4-oxo-1H-quinoline-3-carboxylate has been widely used in scientific research as a potential drug candidate due to its diverse biological activities. It has been reported to have antimicrobial, antiviral, anticancer, and anti-inflammatory properties. methyl 2-hydroxy-4-oxo-1H-quinoline-3-carboxylate has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been reported to have antiviral activity against herpes simplex virus type 1 (HSV-1) and human immunodeficiency virus (HIV). In addition, methyl 2-hydroxy-4-oxo-1H-quinoline-3-carboxylate has been shown to induce apoptosis in cancer cells and inhibit the production of pro-inflammatory cytokines.
Propiedades
Nombre del producto |
methyl 2-hydroxy-4-oxo-1H-quinoline-3-carboxylate |
|---|---|
Fórmula molecular |
C11H9NO4 |
Peso molecular |
219.19 g/mol |
Nombre IUPAC |
methyl 4-hydroxy-2-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C11H9NO4/c1-16-11(15)8-9(13)6-4-2-3-5-7(6)12-10(8)14/h2-5H,1H3,(H2,12,13,14) |
Clave InChI |
QVGYDSZTIAGYSK-UHFFFAOYSA-N |
SMILES isomérico |
COC(=O)C1=C(NC2=CC=CC=C2C1=O)O |
SMILES |
COC(=O)C1=C(C2=CC=CC=C2NC1=O)O |
SMILES canónico |
COC(=O)C1=C(NC2=CC=CC=C2C1=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-methyl-5H-quino[3,4-b][1,4]benzothiazin-6(12H)-one](/img/structure/B232364.png)
![1-Hydroxy-4-phenyl-7,8,9,10-tetrahydro-6H-isochromeno[3,4-d]pyridazin-6-one](/img/structure/B232380.png)
![4-hydroxy-8-methoxy-3-phenylpyrimido[2,1-b][1,3]benzothiazol-2-one](/img/structure/B232381.png)
![4-hydroxy-3-phenylpyrimido[2,1-b][1,3]benzothiazol-2-one](/img/structure/B232382.png)
![4-hydroxy-3-methylpyrimido[2,1-b][1,3]benzothiazol-2-one](/img/structure/B232383.png)
![4-Phenyl-2,7,8,9-tetrahydrocyclopenta[4,5]pyrano[2,3-d]pyridazine-1,6-dione](/img/structure/B232387.png)






![N-methyl-N-tetraazolo[1,5-b]pyridazin-6-ylamine](/img/structure/B232416.png)